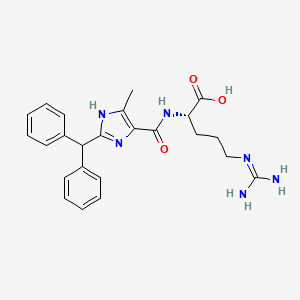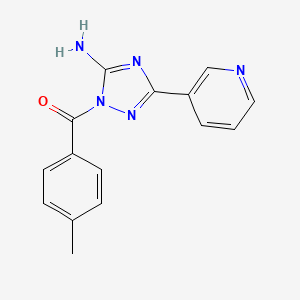
4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 9, identificado por el ID de PubMed 11606127, es un compuesto orgánico sintético. Es uno de los derivados de sulfaphenazol diseñados para identificar inhibidores selectivos para las enzimas del citocromo P450 de la subfamilia 2C . Este compuesto ha demostrado un potencial significativo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del compuesto 9 implica la reacción de la 4-amino-N-(2-fenilpirazo-3-il)-N-propan-2-ilbencensulfonamida con reactivos apropiados bajo condiciones controladas . La ruta sintética detallada incluye la formación del anillo de pirazol seguida de la formación de sulfonamida.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el compuesto 9 no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto típicamente incluye el uso de reactores automatizados y sistemas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: El compuesto 9 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El compuesto 9 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: Se utiliza en el estudio de procesos celulares e interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran enzimas del citocromo P450.
Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
El mecanismo de acción del compuesto 9 implica su interacción con las enzimas del citocromo P450. Inhibe selectivamente la actividad de estas enzimas uniéndose a sus sitios activos, lo que impide el metabolismo de sustratos específicos . Esta inhibición puede modular varias vías bioquímicas y tiene implicaciones terapéuticas potenciales.
Compuestos similares:
Sulfaphenazol: Otro derivado de sulfonamida con efectos inhibitorios similares sobre las enzimas del citocromo P450.
Compuesto 8: Un compuesto estructuralmente relacionado con propiedades inhibitorias ligeramente diferentes.
Singularidad: El compuesto 9 es único debido a su alta selectividad para las enzimas del citocromo P450 de la subfamilia 2C, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y farmacológica .
Comparación Con Compuestos Similares
Sulfaphenazole: Another sulfonamide derivative with similar inhibitory effects on cytochrome P450 enzymes.
Compound 8: A structurally related compound with slightly different inhibitory properties.
Uniqueness: Compound 9 is unique due to its high selectivity for cytochrome P450 enzymes of the 2C subfamily, making it a valuable tool in biochemical and pharmacological research .
Propiedades
Fórmula molecular |
C18H20N4O2S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O2S/c1-14(2)22(25(23,24)17-10-8-15(19)9-11-17)18-12-13-20-21(18)16-6-4-3-5-7-16/h3-14H,19H2,1-2H3 |
Clave InChI |
XBGCSAANSNGXGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=NN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)


![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)
![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)
![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
